2,3,3-Triiodoallyl alcohol

描述

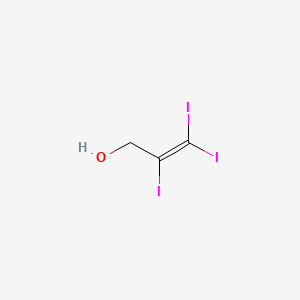

2,3,3-Triiodoallyl alcohol (C₃H₃I₃O) is a halogenated allylic alcohol characterized by three iodine atoms attached to an allyl backbone. It is primarily recognized for its biocidal and antimicrobial properties, particularly in industrial and pharmaceutical applications. The compound’s reactivity stems from its electron-deficient allyl system and the steric/electronic effects of the iodine substituents, which enhance its electrophilicity. It serves as a key intermediate in synthesizing triiodoallyl-substituted heterocycles, such as pyrrolomycin derivatives, which exhibit potent antifungal and antibacterial activities (MIC: 0.09–50 µg/mL) . Its synthesis typically involves reacting nitrogen-containing heterocycles with reactive derivatives of this compound in the presence of a base .

属性

分子式 |

C3H3I3O |

|---|---|

分子量 |

435.77 g/mol |

IUPAC 名称 |

2,3,3-triiodoprop-2-en-1-ol |

InChI |

InChI=1S/C3H3I3O/c4-2(1-7)3(5)6/h7H,1H2 |

InChI 键 |

SQRDRPSVGROPHX-UHFFFAOYSA-N |

SMILES |

C(C(=C(I)I)I)O |

规范 SMILES |

C(C(=C(I)I)I)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

3-Iodo-2-Propynyl Alcohol

- Structure : Propargyl alcohol with an iodine atom at the terminal alkyne position (C₃H₃IO).

- Applications : Broad-spectrum biocide used in coatings, adhesives, and wood preservatives .

- Comparison :

- Reactivity : The propargyl group offers greater thermal stability compared to the allyl system in 2,3,3-triiodoallyl alcohol.

- Bioactivity : Less potent than triiodoallyl derivatives; MIC values for triiodoallyl-pyrrolomycins are significantly lower (e.g., 0.09 µg/mL vs. ~1–10 µg/mL for propargyl analogs) .

2,3,5-Triiodobenzyl Alcohol

- Structure : Benzyl alcohol substituted with three iodine atoms on the aromatic ring (C₇H₅I₃O).

- Properties : Higher melting point (156–159°C) due to aromatic stacking, contrasting with the liquid state of this compound .

- Applications : Primarily used in organic synthesis; lacks direct biocidal applications.

2-(2,3,3-Triiodoallyl)Tetrazole (ME1401)

- Structure : Tetrazole ring linked to a triiodoallyl group.

- Bioactivity : Antifungal agent with in vivo efficacy, demonstrating that the triiodoallyl moiety enhances activity when combined with heterocycles .

2,3,4-Trifluorobenzyl Alcohol

- Structure : Benzyl alcohol with three fluorine atoms (C₇H₅F₃O).

- Comparison: Electrophilicity: Fluorine’s electron-withdrawing effect is weaker than iodine’s, reducing reactivity in nucleophilic substitutions.

Industrial and Pharmaceutical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。